molecular formula C13H24O3 B1337403 Ethyl 7-oxoundecanoate CAS No. 227953-80-2

Ethyl 7-oxoundecanoate

Cat. No. B1337403
M. Wt: 228.33 g/mol
InChI Key: VCUXSPMIROUACC-UHFFFAOYSA-N
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Description

Ethyl 7-oxoundecanoate is a chemical compound that is related to esters and ketones. While the provided papers do not directly discuss ethyl 7-oxoundecanoate, they do provide insights into similar compounds and their synthesis, which can be extrapolated to understand the compound . For instance, ethyl 7-oxoheptanoate is mentioned as a product of the oxidation of ethyl 7-hydroxyheptanoate, which suggests that ethyl 7-oxoundecanoate could similarly be synthesized through the oxidation of an alcohol precursor .

Synthesis Analysis

The synthesis of related compounds, such as ethyl 7-oxoheptanoate, involves the reaction of a cycloketone with potassium persulfate in an alcohol solvent (ethanol or methanol), followed by oxidation with pyridinium chlorochromate (PCC) to yield the keto ester . This method could potentially be adapted for the synthesis of ethyl 7-oxoundecanoate by starting with a longer chain cycloketone. Additionally, the synthesis of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a versatile intermediate for various heterocycles, indicates the potential for ethyl 7-oxoundecanoate to serve as an intermediate in the synthesis of larger or more complex molecules .

Molecular Structure Analysis

While ethyl 7-oxoundecanoate's molecular structure is not directly discussed, the crystal structure of a related compound, ethylene di-11-bromoundecanoate, provides some context. Ethylene di-11-bromoundecanoate has a fully extended hydrocarbon chain in its crystalline state, which is a model for the hydrophobic moiety of saturated phospholipids . This suggests that ethyl 7-oxoundecanoate may also exhibit an extended conformation in certain states, which could influence its physical properties and interactions with other molecules.

Chemical Reactions Analysis

The papers do not provide specific reactions for ethyl 7-oxoundecanoate, but the synthesis and reactions of similar compounds can offer insights. For example, the protection and subsequent conversion of the aldehyde group in methyl 7-oxoheptanoate to an acetate indicates that functional groups in ethyl 7-oxoundecanoate could also be modified to alter its reactivity or to produce derivatives for specific applications . The versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate in forming various heterocycles through carbene insertion reactions also suggests that ethyl 7-oxoundecanoate could potentially participate in similar types of chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 7-oxoundecanoate can be inferred from the properties of structurally related compounds. The extended hydrocarbon chains observed in the crystal structure of ethylene di-11-bromoundecanoate imply that ethyl 7-oxoundecanoate may exhibit hydrophobic characteristics and could be a component of hydrophobic domains in larger molecular structures, such as in the synthesis of lipids or lipid-like materials . The good yields reported for the synthesis of ethyl 7-oxoheptanoate suggest that similar synthetic approaches for ethyl 7-oxoundecanoate could be efficient and practical for laboratory or industrial applications .

Scientific Research Applications

Catalytic Production of Higher Alcohols

Research on the catalytic production of higher alcohols from ethanol, through the Guerbet reaction, offers insights into sustainable chemical processes. This includes evaluating the sustainability metrics in chemical research, highlighting the importance of understanding the strengths and weaknesses of sustainability assessment methods in chemical process development. Such research is pivotal for advancing sustainable chemical synthesis methods, potentially applicable to compounds like Ethyl 7-oxoundecanoate (Patel et al., 2015).

Synthesis of Functionalized Compounds

The synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives via one-pot, multi-component reactions (MCRs) demonstrates the versatility of synthetic strategies for creating complex molecules. This indicates the potential for synthesizing a wide range of derivatives, possibly including Ethyl 7-oxoundecanoate, for various applications (Li et al., 2014).

Antimicrobial Evaluation of Novel Derivatives

The development and in vitro antimicrobial evaluation of novel fluoroquinolone derivatives highlight the ongoing research into new compounds with potential antibacterial and antifungal activities. This suggests that derivatives of Ethyl 7-oxoundecanoate could also be explored for their antimicrobial properties, contributing to the development of new therapeutic agents (Srinivasan et al., 2010).

Stability of Ethanol Metabolites

Research assessing the stability of ethanol metabolites like ethyl sulfate in standardized degradation tests provides insights into the forensic applications of chemical markers. Understanding the stability of such compounds is crucial for accurate forensic analysis, which could be relevant for studying or utilizing derivatives of Ethyl 7-oxoundecanoate in similar contexts (Halter et al., 2009).

properties

IUPAC Name

ethyl 7-oxoundecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-3-5-9-12(14)10-7-6-8-11-13(15)16-4-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUXSPMIROUACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444055
Record name Ethyl 7-oxoundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-oxoundecanoate

CAS RN

227953-80-2
Record name Ethyl 7-oxoundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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